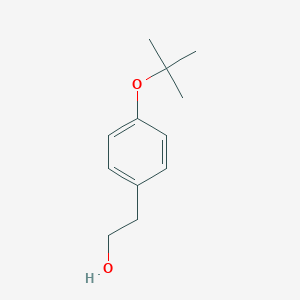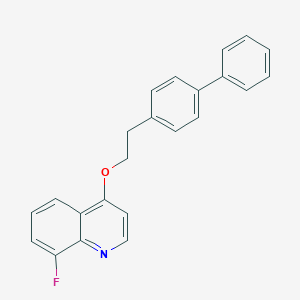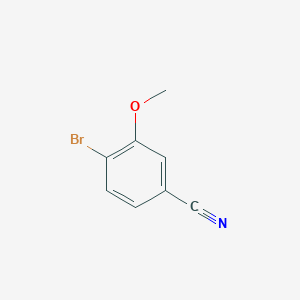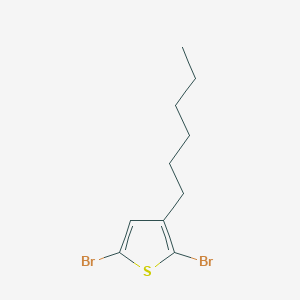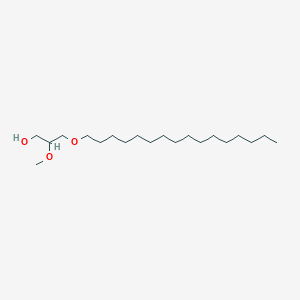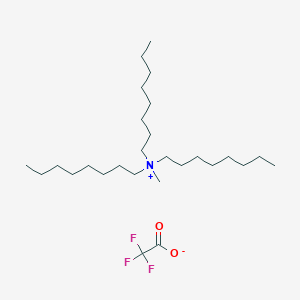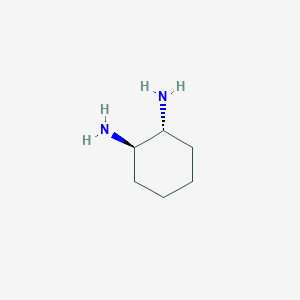
Tyrphostin A46
Vue d'ensemble
Description
Applications De Recherche Scientifique
AG 99 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.
Biology: Employed in cell biology research to investigate the role of EGFR in cell signaling and cancer progression.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress EGFR.
Industry: Utilized in the development of diagnostic tools and assays for detecting EGFR activity
Mécanisme D'action
Target of Action
Tyrphostin A46, also known as AG 99, is a compound that has been found to target several key proteins in cellular processes. One of its primary targets is the cyclin B1/p34cdc2 complex , which plays a crucial role in cell cycle progression. Additionally, it has been shown to inhibit the Pup proteasome system in Mycobacterium tuberculosis , making it a potential target for new drug development against this bacterium.
Mode of Action
This compound interacts with its targets by inhibiting their activity. In the case of the cyclin B1/p34cdc2 complex, this compound suppresses cyclin B1 and reduces the functional activity of the complex . This results in a significant delay in the progression of cells through the G1 and S phases of the cell cycle . For the Pup proteasome system in Mycobacterium tuberculosis, this compound inhibits the depupylation actions of Dop on the native substrate, FabD-Pup .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting the cyclin B1/p34cdc2 complex, it impacts the cell cycle pathway , specifically the transition from the G1 to the S phase . In the context of Mycobacterium tuberculosis, this compound disrupts the Pup proteasome system , a unique pathway in this bacterium and related genera .
Result of Action
The inhibition of the cyclin B1/p34cdc2 complex by this compound leads to a delay in cell cycle progression, effectively inhibiting cell growth . This has been observed in hormone-responsive MCF-7 and hormone-unresponsive MCF-7-5C cell growth . In the context of Mycobacterium tuberculosis, the inhibition of the Pup proteasome system could potentially disrupt the bacterium’s protein degradation process .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other growth factors or hormones can affect its action. In one study, the combined treatment of LNCaP cells with DHT and EGF caused the largest decrease of UGT2B17 protein, but the addition of this compound restored the level of UGT2B17 protein to that seen with the DHT alone . This suggests that the environment in which this compound acts can significantly influence its efficacy.
Analyse Biochimique
Biochemical Properties
Tyrphostin A46 plays a significant role in biochemical reactions by inhibiting the activity of tyrosine kinases. It interacts with various enzymes, proteins, and other biomolecules, primarily targeting the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, this compound prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways . This interaction is non-ATP competitive, meaning that this compound does not compete with ATP for binding to the kinase but rather binds to a different site on the enzyme .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It has been shown to inhibit the autophosphorylation of EGFR and the subsequent phosphorylation of intracellular substrates . This inhibition disrupts cell signaling pathways that are crucial for cell proliferation, survival, and differentiation. In cancer cells, this compound can induce cell cycle arrest and apoptosis by interfering with these signaling pathways . Additionally, it affects gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the tyrosine kinase domain of EGFR. By occupying the active site, this compound inhibits the kinase activity of EGFR, preventing the phosphorylation of tyrosine residues on the receptor and its substrates . This inhibition leads to the suppression of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival . Furthermore, this compound can inhibit the activity of other tyrosine kinases, contributing to its broad-spectrum effects on cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods . In in vitro studies, the inhibitory effects of this compound on EGFR phosphorylation and cell proliferation are typically observed within hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of cell signaling and growth, although the extent of these effects may vary depending on the cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit EGFR activity and reduce tumor growth without causing significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the inhibition of tyrosine kinases that are essential for normal cellular functions in non-cancerous tissues . Therefore, careful dose optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with tyrosine kinases. By inhibiting EGFR and other tyrosine kinases, this compound can alter metabolic flux and metabolite levels in cells . For example, the inhibition of EGFR signaling can reduce the uptake and utilization of glucose, leading to decreased glycolytic activity . Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, further influencing cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in the cytoplasm, where it interacts with its target enzymes . Additionally, this compound may be transported by specific binding proteins or transporters that facilitate its uptake and distribution within cells . The localization and accumulation of this compound can influence its efficacy and toxicity, as higher concentrations in certain tissues may enhance its therapeutic effects or increase the risk of adverse reactions .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on tyrosine kinases . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles . Its distribution within the cytoplasm can be influenced by factors such as the presence of binding proteins and the local concentration of its target enzymes . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
AG 99 peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction du benzylidènemalononitrile avec des réactifs appropriés dans des conditions contrôlées . La production industrielle d'AG 99 implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement stocké sous forme de solide cristallin à -20 °C pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
AG 99 subit plusieurs types de réactions chimiques, notamment :
Oxydation : AG 99 peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs pour produire différentes formes réduites.
Substitution : AG 99 peut participer à des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
AG 99 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition des tyrosine kinases.
Biologie : Employé dans la recherche en biologie cellulaire pour étudier le rôle de l'EGFR dans la signalisation cellulaire et la progression du cancer.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers qui surexpriment l'EGFR.
Industrie : Utilisé dans le développement d'outils de diagnostic et de dosages pour détecter l'activité de l'EGFR
Mécanisme d'action
AG 99 exerce ses effets en inhibant l'activité tyrosine kinase de l'EGFR. Il entre en compétition avec l'ATP et le substrat polyGAT pour se lier au domaine kinase de l'EGFR, empêchant ainsi la phosphorylation des résidus de tyrosine sur les protéines cibles. Cette inhibition conduit à la perturbation des voies de signalisation en aval qui sont essentielles à la prolifération et à la survie cellulaires. Le composé induit également la mort cellulaire par activation des protéases de type caspase .
Comparaison Avec Des Composés Similaires
AG 99 est unique par rapport aux autres inhibiteurs de l'EGFR en raison de sa structure et de son mode d'action spécifiques. Les composés similaires comprennent :
AG 1478 : Un autre inhibiteur de l'EGFR avec une structure chimique différente et une puissance plus élevée.
Gefitinib : Un inhibiteur de l'EGFR bien connu utilisé en clinique pour le traitement du cancer du poumon non à petites cellules.
Erlotinib : Un autre inhibiteur de l'EGFR utilisé en clinique avec une structure chimique distincte.
AG 99 se distingue par son profil d'inhibition spécifique et sa capacité à induire la mort cellulaire par activation des caspases .
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOXQZNJFMKTKJ-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118409-59-9, 122520-85-8 | |
| Record name | Tyrphostin A46 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin A46 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin 46 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AG 99 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TYRPHOSTIN A46 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL2OF9022 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)
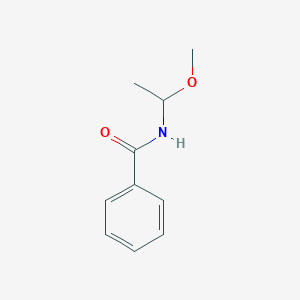
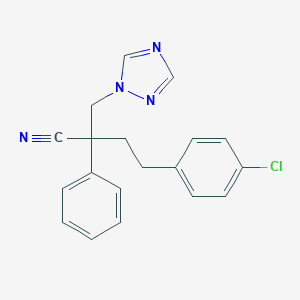
![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)

